Fedratinib

Catalog No.
S547874
CAS No.
936091-26-8
M.F
C27H36N6O3S
M. Wt
524.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fedratinib

CAS Number

936091-26-8

Product Name

Fedratinib

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C27H36N6O3S

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Solubility

Soluble in DMSO (45mg/mL)

Synonyms

Fedratinib, fedratinib hydrochloride, Inrebic, N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide, SAR302503, TG101348

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Description

The exact mass of the compound Fedratinib is 524.25696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (45mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fedratinib and Myeloproliferative Neoplasms (MPN)

Myeloproliferative neoplasms are a group of blood cancers characterized by uncontrolled growth of myeloid cells in the bone marrow. These abnormal cells can crowd out healthy blood cell production, leading to various complications. Studies have shown that JAK enzymes are often hyperactive in MPN patients. Fedratinib's ability to inhibit JAK enzymes has shown promise in controlling abnormal cell growth and reducing symptoms associated with MPN. Clinical trials and research are ongoing to evaluate Fedratinib's efficacy and safety profile in different MPN subtypes [].

Fedratinib and Immune Regulation

Fedratinib's impact on JAK enzymes extends beyond its role in MPN treatment. JAK signaling plays a vital role in regulating the immune system. Scientific research is investigating Fedratinib's potential to modulate immune response in various conditions. Studies are exploring its use in autoimmune diseases where overactive immune response contributes to tissue damage, such as rheumatoid arthritis and inflammatory bowel disease []. Additionally, research is ongoing to assess Fedratinib's potential to suppress graft-versus-host disease (GVHD), a serious complication that can occur after stem cell transplantation [].

Fedratinib and Other Cancers

Fedratinib's ability to target JAK enzymes has led to research into its potential applications in other types of cancers. Studies are investigating its effectiveness in inhibiting the growth and spread of certain solid tumors, such as cholangiocarcinoma (bile duct cancer) and gastrointestinal stromal tumors (GIST) [, ]. These studies are still in the early stages, but they offer promising insights into Fedratinib's potential use in a broader range of oncological applications.

Fedratinib is an orally bioavailable inhibitor of Janus kinase (JAK) 2, a tyrosine kinase involved in various cellular signaling pathways. Initially developed by Array Biopharma, it was later acquired by Celgene []. Fedratinib holds significance in treating myelofibrosis (MF), a rare bone marrow cancer. It was the first JAK inhibitor approved by the FDA for this purpose [].


Molecular Structure Analysis

Fedratinib possesses a complex heterocyclic structure containing several key features:

  • Pyrimidine ring: This six-membered aromatic ring forms the core of the molecule and contributes to its hydrophobic character [].
  • Amine group: The presence of an amine group allows for hydrogen bonding and potential interaction with biological targets [].
  • Fluorine atom: The strategic placement of a fluorine atom can influence the molecule's metabolic stability and binding affinity [].

It's important to note that the specific spatial arrangement of these features is crucial for Fedratinib's biological activity [].


Chemical Reactions Analysis

The detailed synthesis of Fedratinib is proprietary information, but scientific literature suggests a multistep process involving various organic reactions []. Due to confidentiality, the specific balanced chemical equations are unavailable.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₈H₁₄FN₅O₃S []
  • Molecular Weight: 429.38 g/mol []
  • Melting Point: Not publicly available
  • Boiling Point: Not publicly available
  • Solubility: Poorly soluble in water, but soluble in organic solvents like dimethyl sulfoxide (DMSO) []

Fedratinib primarily functions by inhibiting JAK2, a non-receptor tyrosine kinase involved in cytokine signaling pathways. These pathways regulate various cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, JAK2 mutations lead to uncontrolled cell growth and scar tissue formation in the bone marrow. By inhibiting JAK2, Fedratinib aims to suppress these abnormal processes and alleviate symptoms like splenomegaly (enlarged spleen) and fatigue [].

Fedratinib's use comes with potential safety concerns:

  • Myelosuppression: Fedratinib can suppress bone marrow activity, leading to a decrease in red blood cells, white blood cells, and platelets []. Regular blood monitoring is necessary during treatment.
  • Gastrointestinal (GI) toxicity: Nausea, vomiting, and diarrhea are common side effects [].
  • Hepatotoxicity: Liver damage can occur in some patients []. Liver function tests are essential for monitoring.
  • Black box warning: The FDA has issued a black box warning for Fedratinib due to the risk of Wernicke encephalopathy, a severe neurological disorder.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

524.25696

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L1XP550I6

Drug Indication

Fedratinib is indicated to treat adults with primary or secondary myelofibrosis that is either intermediate-2 or high risk.[L8090]

NCI Cancer Drugs

Drug: Fedratinibhydrochloride
US Brand Name(s): Inrebic
FDA Approval: Yes
Fedratinib hydrochloride is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate-2 risk or high risk, including the following types: Primary myelofibrosis.
Post- polycythemia vera myelofibrosis.
Post- essential thrombocythemia myelofibrosis.
Fedratinib hydrochloride is also being studied in the treatment of other conditions.

Pharmacology

Fedratinib is a kinase inhibitor that inhibits cell division and induces apoptosis.[L8090] Patients taking fedratinib may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase.[L8090] These effects should be managed by reducing the dose, temporarily stopping the medication, or providing transfusions on a case by case basis.[L8090]
Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE57 - Fedratini

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3.[A183173,L8090] JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis.[L8090] Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.[A183182,L8090]

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK2 [HSA:3717] [KO:K04447]

Other CAS

936091-26-8

Wikipedia

Fedratinib

FDA Medication Guides

Inrebic
Fedratinib Hydrochloride
CAPSULE;ORAL
IMPACT
12/03/2021

Biological Half Life

The half life of fedratinib is 41 hours with a terminal half life of 114 hours.

Use Classification

Human drugs -> Orphan -> Inrebic -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Pardanani A, Harrison C, Cortes JE, Cervantes F, Mesa RA, Milligan D, Masszi T, Mishchenko E, Jourdan E, Vannucchi AM, Drummond MW, Jurgutis M, Kuliczkowski K, Gheorghita E, Passamonti F, Neumann F, Patki A, Gao G, Tefferi A. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2015 Aug;1(5):643-51. doi: 10.1001/jamaoncol.2015.1590. PMID: 26181658.

2. Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PMID: 28602585.

3. Wu D, Yang XO. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib. J Microbiol Immunol Infect. 2020 Jun;53(3):368-370. doi: 10.1016/j.jmii.2020.03.005. Epub 2020 Mar 11. PMID: 32205092; PMCID: PMC7156211.

4. Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PMID: 31444617; PMCID: PMC6768916.

5. Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PMID: 28109775.

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